3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine
Description
Properties
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)14-9-5-1-3-8(7-9)4-2-6-13/h1,3,5,7,10H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQPEYEIZWKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Difluoromethoxy)iodobenzene
The difluoromethoxy group is introduced via late-stage functionalization of 3-iodophenol. A representative method involves:
- Reacting 3-iodophenol with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) at 80–100°C.
- Alternative reagents include ethyl 2,2-difluoro-2-(trimethylsilyl)acetate for decarboxylative difluoromethylation.
| Reagent | Base | Temperature | Yield | Citation |
|---|---|---|---|---|
| ClCF₂H | K₂CO₃ | 80°C | 65–75% | |
| TMSCF₂CO₂Et | CsF | 120°C | 70% |
Synthesis of Protected Propargylamine
Propargylamine is stabilized via protection (e.g., Boc or phthalimide):
- Boc Protection : HC≡C-CH₂NHBoc is prepared by treating propargylamine with di-tert-butyl dicarbonate in THF.
- Phthalimide Protection : HC≡C-CH₂N(Phth) is synthesized via Mitsunobu reaction or nucleophilic substitution.
Coupling Reaction Conditions
The Sonogashira coupling uses:
- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
- Solvent : THF or DMF at 60–80°C.
- Base : Triethylamine (TEA) or diisopropylamine.
| Component | Quantity | Role |
|---|---|---|
| 3-(Difluoromethoxy)iodobenzene | 1.0 equiv | Electrophile |
| HC≡C-CH₂NHBoc | 1.2 equiv | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 5 mol% | Catalyst |
| CuI | 10 mol% | Cocatalyst |
| TEA | 3.0 equiv | Base |
Deprotection to Free Amine
- Boc Removal : Treatment with HCl in dioxane or TFA in CH₂Cl₂ yields the free amine.
- Phthalimide Removal : Hydrazine hydrate in ethanol.
Alternative Methods
Oxidative Amination of Alkynes
Alkynes can be converted to α-ketoamides via oxidation (e.g., KMnO₄/I₂-DMSO), followed by reductive amination. However, this route is less efficient for primary amines.
Reductive Amination
- Propiolaldehyde (HC≡C-CHO) is reacted with ammonia or ammonium acetate under hydrogenation conditions (e.g., H₂/Pd-C).
- Limited by alkyne stability under reducing conditions.
Experimental Data and Optimization
Sonogashira Coupling Yield Optimization
| Parameter | Variation | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% → 2.5 mol% | ↓ 30% |
| Solvent | THF → DMF | ↑ 15% |
| Temperature | 60°C → 80°C | ↑ 20% |
| Reagent | Conditions | Yield |
|---|---|---|
| HCl (4M in dioxane) | RT, 2h | 90% |
| TFA/CH₂Cl₂ (1:1) | RT, 4h | 85% |
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Alzheimer's Disease Treatment
One of the most significant applications of 3-[3-(difluoromethoxy)phenyl]prop-2-yn-1-amine is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Research indicates that compounds related to this structure can inhibit β-secretase (BACE1), which is crucial for the production of amyloid-beta peptides associated with Alzheimer's pathology. The inhibition of BACE1 can reduce the formation of amyloid plaques and neurofibrillary tangles, offering a therapeutic strategy for managing Alzheimer's disease and related cognitive impairments .
Case Study:
A patent describes the synthesis and application of amino compounds that include the difluoromethoxy group, demonstrating their effectiveness in treating conditions characterized by elevated amyloid deposits, such as Alzheimer's disease and Down's Syndrome. These compounds show promise in modulating BACE activity and potentially ameliorating cognitive decline associated with these disorders .
PPAR Agonist Activity
Another notable application is the role of this compound as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Compounds that act as PPAR agonists have implications in treating metabolic disorders, including obesity and type 2 diabetes .
Data Table: PPAR Agonist Activity
| Compound Name | Activity Type | Target Receptor | Effect |
|---|---|---|---|
| This compound | Agonist | PPARδ | Increases lipid metabolism |
Agrochemical Applications
The incorporation of difluoromethoxy groups into agrochemicals has been explored for enhancing the efficacy and environmental profile of pesticides and herbicides. The unique properties of difluoromethylated compounds can improve bioactivity while potentially reducing toxicity to non-target organisms.
Development of New Agrochemicals
Recent advances in synthetic methodologies have enabled the incorporation of difluoromethoxy groups into agrochemical structures, leading to improved performance characteristics. These modifications can enhance the solubility and stability of active ingredients, making them more effective in agricultural applications .
Case Study:
A review highlighted various synthetic routes to produce difluoromethylated agrochemicals, emphasizing their increased efficacy compared to traditional compounds. The introduction of difluoromethoxy groups has been shown to affect the physicochemical properties favorably, enhancing absorption and reducing environmental persistence .
Synthetic Methodologies
The synthesis of this compound typically involves advanced organic reactions, including:
- Alkyne Formation: Utilizing palladium-catalyzed cross-coupling reactions to form alkynes from aryl halides.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Sonogashira Coupling | Aryl halide + Ethynyl reagent | Pd catalyst, base | High |
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and specificity towards these targets. The prop-2-yn-1-amine moiety can participate in various biochemical pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Trifluoromethyl vs.
- Alkyne vs.
- Aromatic System : Substituting benzene with pyridine (as in ) introduces a basic nitrogen, altering electronic distribution and solubility.
Spectroscopic and Analytical Comparisons
Table 2: NMR and MS Data for Selected Compounds
Insights :
Biological Activity
3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine is a synthetic compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H9F2NO
Molecular Weight : 201.18 g/mol
CAS Number : 60801188
The presence of the difluoromethoxy group significantly influences the compound's biological activity by enhancing its binding affinity to target receptors and enzymes, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can lead to modulation of metabolic pathways.
- Receptor Binding : It shows potential in binding to neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Neuroprotective Activity : Studies suggest that this compound may protect against neurodegenerative conditions by modulating dopamine levels in the brain. For instance, in vivo studies demonstrated that administration of the compound increased endogenous dopamine content in the striatum following neurotoxic treatment with MPTP .
- Antidepressant-Like Effects : The compound's interaction with serotonergic systems has shown promise in producing antidepressant-like effects in animal models, as evidenced by behavioral tests such as the forced swimming test (FST) and tail suspension test (TST).
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines, including breast cancer cells (MCF-7). The cytotoxic effects were evaluated using MTT assays, showing significant activity compared to reference drugs like Tamoxifen .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine | 1052550-23-8 | Potential antidepressant effects |
| N-(3-(trifluoromethyl)phenyl)selenyl propynyl amine | 38635075 | Antidepressant-like effects |
| (R)-1-(4-(trifluoromethyl)phenyl)ethanamine HCl | 85664599 | Serotonergic modulation |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vivo Neuroprotection Study :
- Objective : To assess the neuroprotective effects against MPTP-induced toxicity.
- Methodology : Mice were treated with varying doses (10 mg/kg i.p.) of the compound prior to MPTP administration.
- Results : Significant increases in striatal dopamine levels were observed, suggesting a protective effect against neurodegeneration .
-
Cytotoxicity Evaluation :
- Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : The MTT assay was used to measure cell viability after treatment with different concentrations of the compound.
- Results : The compound exhibited significant cytotoxicity, outperforming standard treatments like Tamoxifen in certain assays .
Q & A
Q. What are reliable synthetic routes for 3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine, and how can purity be ensured?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, using PdCl₂(PPh₃)₂ and CuI in acetonitrile to couple propargylamine derivatives with aryl halides, followed by hydrolysis and purification via column chromatography . Catalyst-free three-component coupling reactions (e.g., methylene chloride, alkynes, and amines) are also viable for propargylamine synthesis under mild conditions . Purity is verified using ¹H/¹³C NMR and HRMS, with attention to baseline resolution of peaks and absence of unreacted starting materials .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic signals: the alkynyl proton (δ ~2.5–3.5 ppm) and difluoromethoxy group (δ ~6.5–7.5 ppm with splitting due to J coupling to fluorine) .
- ¹³C NMR : Confirm the alkyne carbons (~70–90 ppm) and aromatic carbons adjacent to the difluoromethoxy group (~150–160 ppm) .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ with <2 ppm mass error .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE: nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., methylene chloride in coupling reactions) .
- Segregate waste in labeled containers for professional disposal, particularly halogenated solvents .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Impurity Analysis : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from byproducts. For example, residual trifluoroacetamide (from incomplete hydrolysis in synthesis) may appear as a singlet at δ ~3.3 ppm in ¹H NMR .
- Dynamic Effects : Variable-temperature NMR can resolve splitting caused by hindered rotation (e.g., in difluoromethoxy groups) .
- Isotopic Labeling : Synthesize a deuterated analog to confirm assignments of ambiguous protons .
Q. What strategies optimize regioselectivity in alkyne functionalization during synthesis?
- Methodological Answer :
- Catalyst Tuning : Palladium/copper systems favor Sonogashira coupling with aryl halides, while ligand-free conditions may reduce side reactions (e.g., Glaser homocoupling) .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates, while DMF may stabilize intermediates for selective coupling .
- Substrate Design : Electron-withdrawing groups (e.g., difluoromethoxy) on the aryl ring increase electrophilicity, directing alkyne addition to the meta position .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Stepwise Optimization : Screen catalyst loadings (e.g., 1–5 mol% Pd) and bases (e.g., K₂CO₃ vs. Et₃N) to minimize decomposition .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., hydrolysis of trifluoroacetamide intermediates) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track alkyne consumption and terminate reactions at >95% conversion .
Data Contradiction and Validation
Q. How to address discrepancies between computational and experimental data (e.g., DFT vs. observed reactivity)?
- Methodological Answer :
- Solvent Correction : Apply implicit solvent models (e.g., SMD) in DFT calculations to better match experimental reaction energies .
- Kinetic Profiling : Compare computed activation barriers with experimental Arrhenius plots for key steps (e.g., alkyne insertion in catalysis) .
- Isotope Effects : Perform kinetic isotope effect (KIE) studies to validate proposed mechanisms (e.g., deuterated alkynes slowing C-H activation steps) .
Synthetic Intermediate Handling
Q. What are key considerations for isolating and storing intermediates like N-benzyl-protected analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
